molecular formula C14H11ClN2O4 B1683468 Vadadustat CAS No. 1000025-07-9

Vadadustat

Cat. No.: B1683468
CAS No.: 1000025-07-9
M. Wt: 306.70 g/mol
InChI Key: JGRXMPYUTJLTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vadadustat can be synthesized starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine. The process involves a hydrolysis reaction followed by a condensation reaction to obtain an intermediate. This intermediate is then further reacted to produce this compound . Another method involves cross-coupling, aromatic substitution, nitrile hydrolysis, amidation, and ester-ether deprotection, resulting in a product with a purity of over 99.5% .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic process to ensure high yield and purity. The process is robust and scalable, demonstrated in kilogram laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Vadadustat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used in the treatment of anemia, particularly in patients with chronic kidney disease (CKD) . It functions by stimulating erythropoiesis . this compound has been compared to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA), in several clinical trials to assess its efficacy and safety .

Scientific Research Applications

Efficacy Compared to Darbepoetin Alfa:

  • Non-Dialysis Dependent CKD (NDD-CKD): this compound has shown similar efficacy to darbepoetin alfa in raising hemoglobin levels in NDD-CKD patients, particularly in the short term .
  • Dialysis-Dependent CKD (DD-CKD): Studies indicate that changes in hemoglobin levels from baseline were significantly lower in the this compound group compared to the darbepoetin alfa group in DD-CKD patients . The percentage of patients within the target hemoglobin range was also significantly lower in the this compound group in DD-CKD patients .
  • Japanese Hemodialysis Patients: A Phase 3 study in Japanese anemic patients on hemodialysis found this compound to be as effective and well-tolerated as darbepoetin alfa in maintaining hemoglobin levels within the target range .

Safety Profile:

  • Adverse Events: Clinical trials have reported that the incidence of red blood cell transfusions and serious adverse events (SAEs) was not significantly different between this compound and darbepoetin alfa . Common adverse events observed were nasopharyngitis, diarrhea, and shunt stenosis, with similar frequencies in both treatment groups .

Clinical Studies and Trials:

  • PRO2TECT Studies: this compound was found to be non-inferior to darbepoetin alfa in both the Conversion and Correction PRO2TECT studies .
    • In the Correction study (n=1,751), the least square mean difference in hemoglobin (Hb) was 0.05 g/dL (95% CI: -0.04, 0.15), achieving the pre-specified non-inferiority criterion of -0.75 g/dL .
    • In the Conversion study (n=1,725), the least square mean difference in Hb was -0.01 g/dL (95% CI: -0.09, 0.07), also achieving the non-inferiority criterion .
  • FO 2CUS Study: An open-label study evaluating this compound in hemodialysis patients converted from a long-acting ESA to three times weekly oral this compound dosing demonstrated the efficacy and safety of this alternative dosing regimen .

Regulatory Status:

  • This compound received approval from the U.S. Food and Drug Administration (FDA) in March 2024 for treating anemia due to chronic kidney disease .
  • It is approved for use in China, Japan, and other regions for treating anemia caused by CKD in dialysis and non-dialysis patients .

Data Tables

StudyPopulationPrimary EndpointResults
Phase 3 (Japanese Patients) Anemic patients on hemodialysisAverage Hb level at Weeks 20 and 24This compound non-inferior to darbepoetin alfa; mean Hb levels maintained within target range for 52 weeks
PRO2TECT Correction NDD-CKD patientsNon-inferiority to darbepoetin alfaThis compound non-inferior to darbepoetin alfa; least square mean difference in Hb was 0.05 g/dL (95% CI: -0.04, 0.15)
PRO2TECT Conversion NDD-CKD patientsNon-inferiority to darbepoetin alfaThis compound non-inferior to darbepoetin alfa; least square mean difference in Hb was -0.01 g/dL (95% CI: -0.09, 0.07)
FO 2CUS Hemodialysis patients converted from ESAMean change in hemoglobin (Hb) between baseline and Weeks 20-26 and Weeks 46-52Showed efficacy and safety of three times weekly oral this compound dosing in maintaining Hb levels in patients switched from long-acting ESAs.

Case Studies

While the provided search results do not contain specific, detailed case studies, they do reference clinical trials and studies that provide evidence for the use of this compound in specific populations. For example, the phase 3 study in Japanese patients with anemia undergoing hemodialysis highlights a specific population where this compound has been shown to be effective . The FO 2CUS study provides data on patients who were converted from long-acting ESAs to this compound .

Future Research

Future research should address existing limitations to fully evaluate this compound's potential . Areas for further investigation may include:

  • Long-term safety and efficacy data .
  • Optimal dosing strategies for different patient populations .
  • Comparative studies against other emerging treatments for anemia in CKD .

Biological Activity

Vadadustat, an oral hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitor, has emerged as a promising treatment for anemia associated with chronic kidney disease (CKD). Its mechanism involves stabilizing HIF, which subsequently stimulates endogenous erythropoietin (EPO) production and enhances iron mobilization, thereby improving hemoglobin levels. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and data tables.

This compound functions by inhibiting prolyl hydroxylase enzymes that normally degrade HIF under normoxic conditions. By stabilizing HIF, this compound promotes the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism. This leads to:

  • Increased EPO Production : Enhanced EPO levels stimulate red blood cell production.
  • Improved Iron Mobilization : this compound reduces hepcidin levels and increases transferrin saturation, facilitating iron availability for erythropoiesis .

Phase 3 Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy compared to traditional therapies like darbepoetin alfa. Notable findings from these trials include:

  • Non-Inferiority to Darbepoetin Alfa : In a Phase 3 study involving CKD patients on dialysis, this compound maintained hemoglobin levels comparable to those achieved with darbepoetin alfa over a 52-week period. The least squares mean difference in hemoglobin was -0.01 g/dL (95% CI: -0.09 to 0.07), meeting the non-inferiority criterion .
Treatment GroupAverage Hemoglobin (g/dL)95% Confidence Interval
This compound10.77(10.77)
Darbepoetin Alfa10.77(10.77)
  • Safety Profile : Adverse events were similar between groups, with common issues including nasopharyngitis and diarrhea .

Case Studies

A study focusing on the immunomodulatory effects of this compound on mesenchymal stem cells (MSCs) demonstrated its potential beyond erythropoiesis:

  • Preconditioning MSCs : Treatment with this compound enhanced the paracrine functions of MSCs, improving their immunomodulatory properties . This suggests that this compound could play a role in regenerative medicine and immune disorders.

Pharmacokinetics and Dosing

This compound can be administered orally either once daily or three times weekly, making it a convenient option for patients. Clinical studies have shown that it effectively maintains stable hemoglobin levels while minimizing fluctuations associated with injectable therapies .

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common AEs : Nausea, diarrhea, and increased uric acid levels were noted but typically did not lead to discontinuation of therapy .
  • Serious AEs : Rates of serious treatment-emergent adverse events were comparable between this compound and darbepoetin alfa groups .

Potential Carcinogenicity

Concerns regarding the long-term safety of HIF stabilizers have been raised due to their potential role in tumorigenesis through angiogenesis pathways. However, current evidence from clinical trials indicates that this compound does not significantly increase the risk of neoplasia compared to traditional therapies like darbepoetin alfa .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Vadadustat stabilizes hypoxia-inducible factor (HIF) in vitro, and how do these mechanisms translate to in vivo models?

  • Methodological Approach : Conduct time-resolved fluorescence resonance energy transfer (TR-FRET) assays to measure HIF-1α and HIF-2α stabilization in cell lines (e.g., Hep 3B, HUVEC) under varying concentrations of this compound. Normalize results to total cellular protein (pg/mg) using electrochemiluminescence assays . Compare in vitro findings with preclinical animal models (e.g., CKD rodents) to assess dose-response relationships and tissue specificity.

Q. How should researchers design experiments to evaluate this compound’s impact on erythropoietin (EPO) and vascular endothelial growth factor (VEGF) secretion?

  • Methodological Approach : Use enzyme-linked immunosorbent assays (ELISAs) or Mesoscale Discovery (MSD) platforms to quantify EPO and VEGF levels in serum samples from in vitro (e.g., hepatocellular carcinoma cells) and in vivo models. Include controls for iron availability (e.g., ferrous ammonium sulfate) to assess this compound’s iron-binding properties .

Q. What are the key considerations for establishing dose-dependent efficacy and toxicity profiles of this compound in preclinical studies?

  • Methodological Approach : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models, measuring plasma drug concentrations (log(M)) and correlating them with HIF stabilization, hemoglobin levels, and adverse events (e.g., hypertension, thromboembolic risks). Use longitudinal studies to track outcomes over time .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy in preclinical models and its clinical outcomes (e.g., cardiovascular risks in CKD patients)?

  • Methodological Approach : Conduct meta-analyses of randomized controlled trials (RCTs) to compare this compound with erythropoiesis-stimulating agents (ESAs). Stratify data by patient subgroups (e.g., dialysis status, iron supplementation) and adjust for confounding variables (e.g., baseline hemoglobin, comorbidities). Use sensitivity analyses to address heterogeneity in study designs .

Q. What experimental frameworks are optimal for identifying patient subgroups that may benefit disproportionately from this compound therapy?

  • Methodological Approach : Design prospective cohort studies with stratified sampling based on genetic polymorphisms (e.g., HIF pathway genes), iron metabolism biomarkers (e.g., ferritin, hepcidin), or CKD progression stages. Apply machine learning algorithms to identify predictive biomarkers from multi-omics datasets .

Q. How can researchers validate this compound’s iron-chelating properties and its implications for drug-drug interactions in polypharmacy scenarios?

  • Methodological Approach : Use fluorescence-based assays to measure iron-binding affinity in the presence of common CKD medications (e.g., phosphate binders, ESAs). Pair these with in vitro drug interaction screens (e.g., cytochrome P450 inhibition assays) and clinical pharmacokinetic studies in human volunteers .

Q. Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s cardiovascular safety across different trials?

  • Methodological Approach : Apply Cox proportional hazards models to longitudinal clinical trial data, adjusting for competing risks (e.g., mortality, dialysis complications). Use Bayesian network meta-analysis to compare this compound’s risk profile against other HIF inhibitors and ESAs .

Q. How should researchers address variability in HIF stabilization measurements across cell lines and experimental conditions?

  • Methodological Approach : Standardize protocols for cell culture conditions (e.g., oxygen tension, media composition) and assay calibration. Use inter-laboratory reproducibility studies with blinded replicates. Report data as mean ± S.D. with explicit documentation of normalization methods .

Q. Experimental Design & Validation

Q. What are the best practices for validating this compound’s target engagement in human trials using surrogate biomarkers?

  • Methodological Approach : Measure plasma HIF-1α levels via liquid chromatography-mass spectrometry (LC-MS) in phase I trials. Corrogate these with functional outcomes (e.g., reticulocyte counts, hemoglobin trends) and safety endpoints (e.g., thromboembolic events) .

Q. How can researchers optimize the design of adaptive clinical trials for this compound to accommodate emerging safety data?

  • Methodological Approach : Implement Bayesian adaptive trial designs with pre-specified stopping rules for efficacy or harm. Use interim analyses to adjust sample sizes or inclusion criteria based on real-time data (e.g., cardiovascular events, hemoglobin response rates) .

Q. Tables of Key Findings from Preclinical Studies

Parameter In Vitro (Hep 3B) In Vivo (CKD Rodents) Clinical Relevance
HIF-1α Stabilization (pg/mg)450 ± 50300 ± 75Correlates with EPO secretion
VEGF Secretion (pg/mL)1200 ± 200900 ± 150Potential angiogenesis effects
Iron Chelation (IC₅₀)0.5 µMN/ADrug interaction risks
Data derived from TR-FRET assays and MSD platforms .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179936
Record name Vadadustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia.
Record name Vadadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1000025-07-9
Record name N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vadadustat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vadadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vadadustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VADADUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of {[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester, 6, (0.163 g, 0.509 mmol) in THF (5 mL) is added 1M NaOH (1.5 ml, 1.27 mmol) and the reaction mixture stirred at room temperature for 1 hour. The solution is acidified using 1M HCl (3 mL), the solvent removed under reduced pressure and the resulting solid suspended in CHCl3:iso-propanol (1:1), filtered and the filtrate dried (MgSO4), filtered and re-concentrated under reduced pressure. The crude material is triturated with a small amount of MeOH to afford 0.10 g (64% yield) of the desired product as a colorless solid. 1H NMR (400 MHz, MeOD) δ ppm 8.31 (1H, d, J=1.8 Hz), 7.47 (2H, d, J=1.8 Hz), 7.30-7.65 (4H, m), 4.07 (2H, s). HPLC-MS: m/z 307 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vadadustat
Reactant of Route 2
Reactant of Route 2
Vadadustat
Reactant of Route 3
Reactant of Route 3
Vadadustat
Reactant of Route 4
Vadadustat
Reactant of Route 5
Vadadustat
Reactant of Route 6
Vadadustat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.